

Introduction: The Strategic Importance of a Versatile Scaffold

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Compound of Interest

Compound Name: *1-Boc-4-(2-Methoxyethylamino)piperidine*

Cat. No.: *B1518544*

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In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds, embedded in the core structure of numerous blockbuster drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing ligand-receptor interactions. **1-Boc-4-(2-Methoxyethylamino)piperidine** (CAS No. 710972-40-0) is a highly valuable bifunctional building block that leverages the strengths of the piperidine core.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this reagent. We will delve into its synthesis, explore its key chemical transformations, and contextualize its application as a strategic intermediate in the synthesis of complex molecular architectures for drug discovery programs. The structure features two key points of orthogonal reactivity: a secondary amine (the 2-methoxyethylamino group) amenable to N-alkylation or acylation, and a piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. The Boc group provides stability during synthetic manipulations of the secondary amine and can be readily cleaved under acidic conditions to allow for subsequent functionalization at the piperidine nitrogen^{[1][2]}. This dual functionality makes it a cornerstone intermediate for building diverse chemical libraries and elaborating lead compounds.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of **1-Boc-4-(2-Methoxyethylamino)piperidine** are summarized below.

Property	Value	Source
CAS Number	710972-40-0	[3]
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₃	[3]
Molecular Weight	258.36 g/mol	[3]
Boiling Point	337.6 °C at 760 mmHg	[3]
Density	1.03 g/cm ³	[3]
Refractive Index	1.484	[3]
LogP	1.95	[3]
Appearance	Typically a liquid or low-melting solid	
Solubility	Soluble in most organic solvents (DCM, MeOH, THF)	

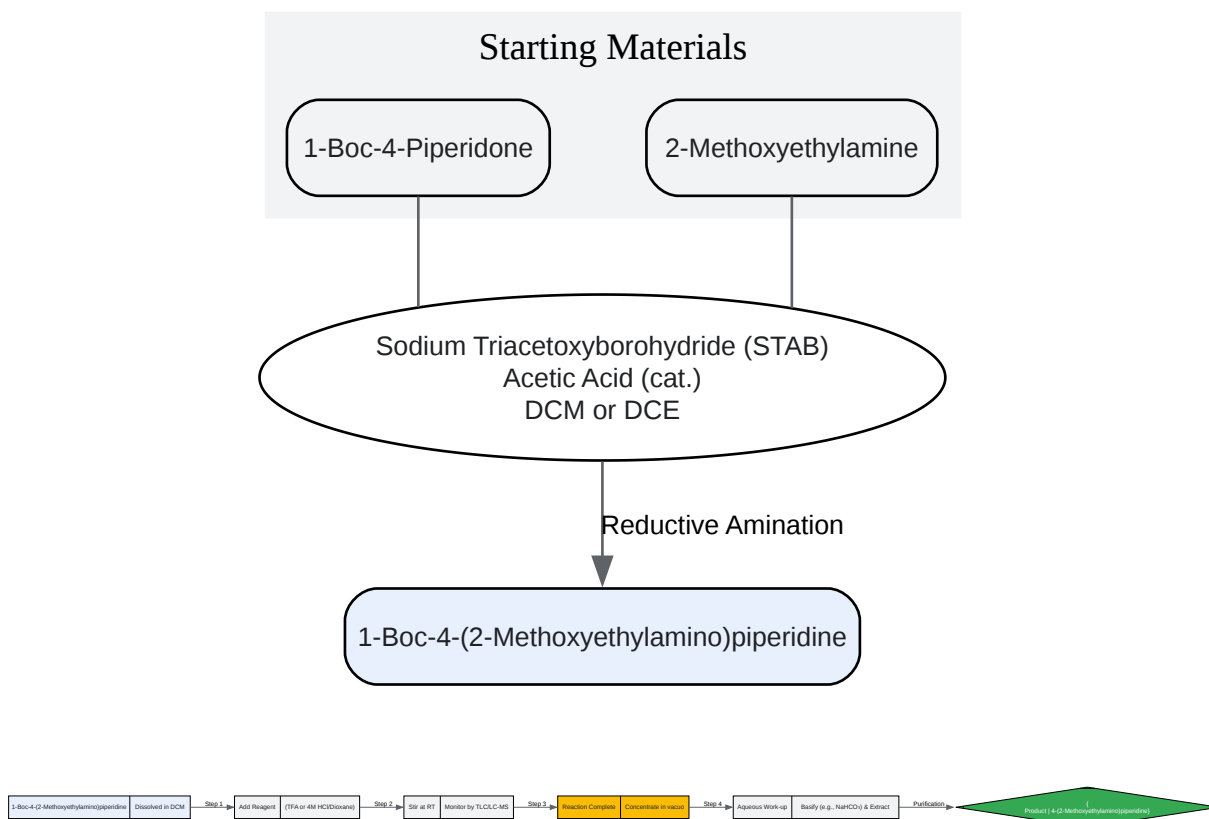
While specific NMR and IR spectra for this exact compound are not readily available in public databases, characteristic signals can be predicted based on analogous structures.

- ¹H NMR: A sharp singlet around δ 1.45 ppm corresponding to the nine protons of the Boc group is expected. The piperidine ring protons would appear as complex multiplets between δ 1.2-4.2 ppm. Protons of the methoxyethyl group would be visible around δ 2.8-3.6 ppm.
- ¹³C NMR: The carbonyl carbon of the Boc group would resonate around δ 155 ppm, with the quaternary carbon at approximately δ 80 ppm.
- IR: A strong C=O stretching vibration from the Boc carbamate group is expected around 1690 cm⁻¹.

Core Synthesis: Reductive Amination Pathway

The most direct and widely employed method for the synthesis of **1-Boc-4-(2-Methoxyethylamino)piperidine** is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone) with 2-methoxyethylamine. This reaction is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.

The causality behind this choice of methodology is clear: it forms the desired C-N bond in a single, high-yielding step from readily available commercial starting materials. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of weakly acidic conditions, and exhibits excellent chemoselectivity, reducing the intermediate iminium ion much faster than it reduces the starting ketone. This prevents the side-reaction of ketone reduction to the corresponding alcohol. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze iminium ion formation.



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